molecular formula C12H25ClN2O B1382554 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride CAS No. 1803570-41-3

2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride

Cat. No.: B1382554
CAS No.: 1803570-41-3
M. Wt: 248.79 g/mol
InChI Key: GGPLCFGIRDCHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride involves several stepsThe final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride can be compared with other similar compounds, such as:

  • 2-amino-N-cyclopentyl-N-methylpentanamide hydrochloride
  • 2-amino-N-cyclopentyl-N-propylpentanamide hydrochloride
  • 2-amino-N-cyclopentyl-N-butylpentanamide hydrochloride

These compounds share a similar core structure but differ in the length and nature of the alkyl group attached to the nitrogen atom. The unique properties of this compound, such as its specific molecular interactions and biological activities, distinguish it from these related compounds .

Properties

IUPAC Name

2-amino-N-cyclopentyl-N-ethylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.ClH/c1-3-7-11(13)12(15)14(4-2)10-8-5-6-9-10;/h10-11H,3-9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPLCFGIRDCHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(CC)C1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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